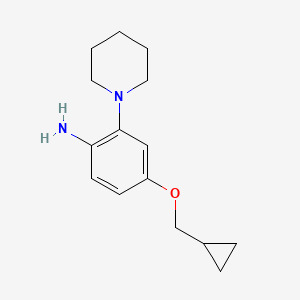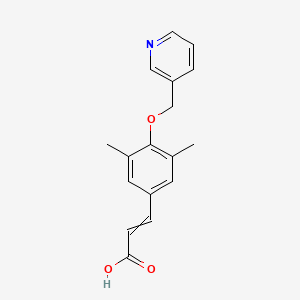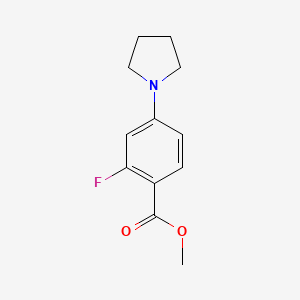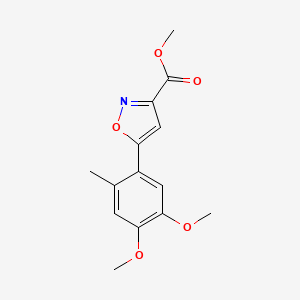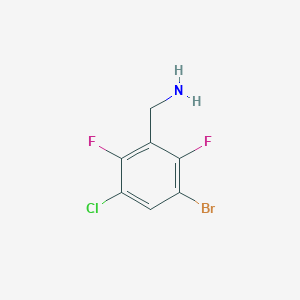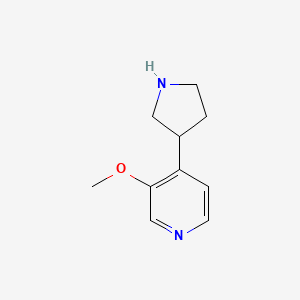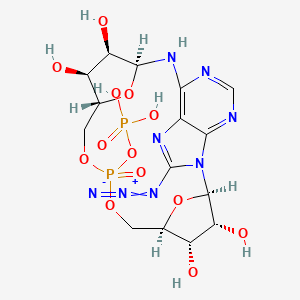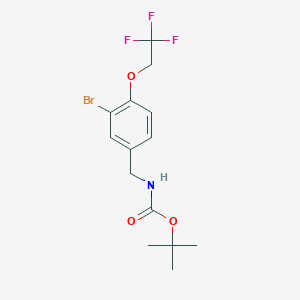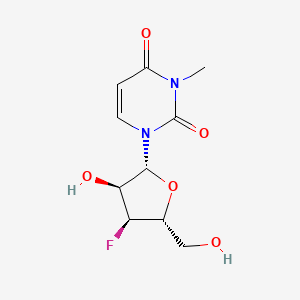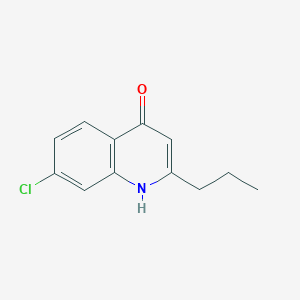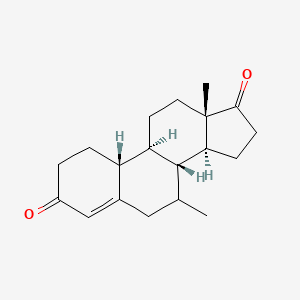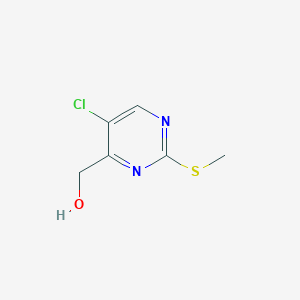
(5-Chloro-2-(methylthio)pyrimidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-(methylthio)pyrimidin-4-yl)methanol is an organic compound with the molecular formula C6H7ClN2OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chloro group, a methylthio group, and a hydroxymethyl group attached to the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(methylthio)pyrimidine with thionyl chloride to introduce the chloro group, followed by a reaction with formaldehyde to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-2-(methylthio)pyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products
Oxidation: Formation of (5-Chloro-2-(methylthio)pyrimidin-4-yl)carboxylic acid.
Reduction: Formation of 2-(methylthio)pyrimidin-4-yl)methanol.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Chloro-2-(methylthio)pyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (5-Chloro-2-(methylthio)pyrimidin-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The chloro and methylthio groups may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol: Similar structure but with different positioning of the chloro and hydroxymethyl groups.
2-(Methylthio)pyrimidine: Lacks the chloro and hydroxymethyl groups.
5-Chloro-2-(methylthio)pyrimidine: Lacks the hydroxymethyl group.
Uniqueness
(5-Chloro-2-(methylthio)pyrimidin-4-yl)methanol is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Propiedades
Fórmula molecular |
C6H7ClN2OS |
|---|---|
Peso molecular |
190.65 g/mol |
Nombre IUPAC |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C6H7ClN2OS/c1-11-6-8-2-4(7)5(3-10)9-6/h2,10H,3H2,1H3 |
Clave InChI |
TZEXYQJZJWZABN-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C(C(=N1)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


